REACTION_CXSMILES
|
CN(C)C=O.[F:6][C:7](=[CH2:11])[C:8]([O-:10])=[O:9].[NH4+].S(Cl)(Cl)=O.C(N(CC)CC)C.[F:24][C:25]([F:33])([F:32])[CH:26](O)[C:27]([F:30])([F:29])[F:28]>CC1C=CC=CC=1C>[F:6][C:7](=[CH2:11])[C:8]([O:10][CH:26]([C:27]([F:30])([F:29])[F:28])[C:25]([F:33])([F:32])[F:24])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
238 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
202 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
336 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(F)(F)F)O)(F)F
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
ammonium α-fluoroacrylate
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])=C.[NH4+]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for a further 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2-liter glass flask which had been equipped with a thermometer
|
Type
|
ADDITION
|
Details
|
To this initial charge
|
Type
|
TEMPERATURE
|
Details
|
After subsequently cooling down to a temperature of 0° C.
|
Type
|
ADDITION
|
Details
|
the mixture had added to it
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered off
|
Type
|
ADDITION
|
Details
|
The filtrate was treated with 1 g of hydroquinone monomethyl ether
|
Type
|
DISTILLATION
|
Details
|
rapidly distilled under a pressure of 266 mbar
|
Type
|
CUSTOM
|
Details
|
The fraction obtained within the temperature range from 45° to 85° C.
|
Type
|
WASH
|
Details
|
was washed with hydrochloric acid (2.4 molar) and with water
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
DISTILLATION
|
Details
|
was distilled again
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)C(F)(F)F)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 232 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |